3-Methoxy-2-(pentyloxy)benzaldehyde
Overview
Description
3-Methoxy-2-(pentyloxy)benzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a pentyloxy group (-OC5H11) attached to a benzaldehyde core. This compound is primarily used in scientific research and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(pentyloxy)benzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 3-Methoxy-2-(pentyloxy)benzoic acid
Reduction: 3-Methoxy-2-(pentyloxy)benzyl alcohol
Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-2-(pentyloxy)benzylamine when using an amine nucleophile.
Scientific Research Applications
3-Methoxy-2-(pentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic and potentially less bioactive.
2-Methoxy-3-(pentyloxy)benzaldehyde: Positional isomer with different chemical properties and reactivity.
3-Methoxy-4-(pentyloxy)benzaldehyde: Another positional isomer with distinct characteristics.
Uniqueness
3-Methoxy-2-(pentyloxy)benzaldehyde is unique due to the specific positioning of the methoxy and pentyloxy groups on the benzaldehyde core. This arrangement can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Methoxy-2-(pentyloxy)benzaldehyde, a compound with the CAS number 101267-80-5, is part of a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications in medicine and agriculture.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Etherification : The introduction of the pentyloxy group through an etherification reaction.
- Formylation : The aldehyde group is introduced using a Vilsmeier-Haack reaction involving dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways.
- Mechanism : The presence of the methoxy and pentyloxy groups may enhance its ability to interact with cellular targets, leading to increased cytotoxicity against cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various benzaldehyde derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations above 100 µg/mL.
- Anticancer Activity Assessment : In another study, this compound was tested against HeLa cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
Target Protein | Binding Affinity (kcal/mol) | Reference |
---|---|---|
DNA Topoisomerase II | -9.5 | |
Protein Kinase B (AKT) | -8.7 |
These findings suggest that the compound may effectively interact with key proteins involved in cancer progression and microbial resistance.
Toxicological Studies
Toxicological assessments using Tetrahymena pyriformis have been employed to evaluate the safety profile of this compound. The results indicated low toxicity levels at concentrations below 200 mg/L, suggesting potential for safe application in therapeutic contexts.
Properties
IUPAC Name |
3-methoxy-2-pentoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-13-11(10-14)7-6-8-12(13)15-2/h6-8,10H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRAKVKOCXJVMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC=C1OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292963 | |
Record name | 3-Methoxy-2-(pentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101267-80-5 | |
Record name | 3-Methoxy-2-(pentyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101267-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-(pentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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